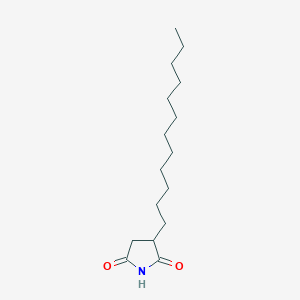
3-Dodecylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dodecylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C₁₆H₂₉NO₂. It belongs to the class of pyrrolidine-2,5-diones, which are known for their versatile applications in medicinal chemistry and industrial processes . This compound is characterized by a pyrrolidine ring substituted with a dodecyl chain, making it a unique structure with potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecylpyrrolidine-2,5-dione typically involves the condensation of a dodecyl-substituted anhydride with an amine derivative. One common method includes the reaction of dodecylsuccinic anhydride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 50-100°C to facilitate the formation of the pyrrolidine-2,5-dione ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions: 3-Dodecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: The dodecyl chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the pyrrolidine ring .
科学研究应用
3-Dodecylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Dodecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other macromolecules, leading to various biological effects .
相似化合物的比较
Pyrrolidine-2,5-dione: A simpler analog without the dodecyl chain, used in similar applications.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Known for their inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: Another pyrrolidine derivative with distinct biological activities.
Uniqueness: 3-Dodecylpyrrolidine-2,5-dione is unique due to its long dodecyl chain, which imparts specific hydrophobic properties and influences its interaction with biological targets. This structural feature differentiates it from other pyrrolidine-2,5-dione derivatives and contributes to its distinct chemical and biological behavior .
属性
CAS 编号 |
5615-84-9 |
|---|---|
分子式 |
C16H29NO2 |
分子量 |
267.41 g/mol |
IUPAC 名称 |
3-dodecylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)17-16(14)19/h14H,2-13H2,1H3,(H,17,18,19) |
InChI 键 |
SXGXVOZDLWXVKM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
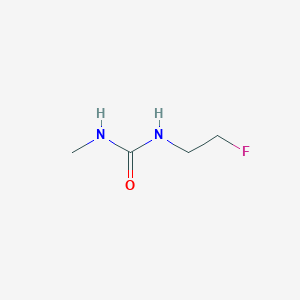

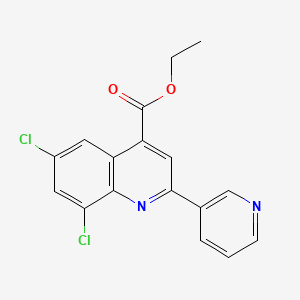
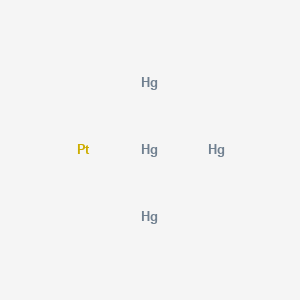
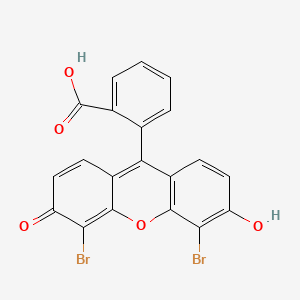
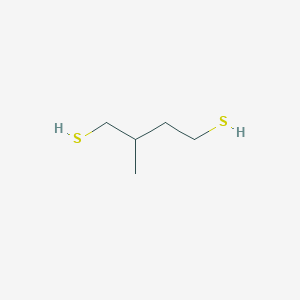
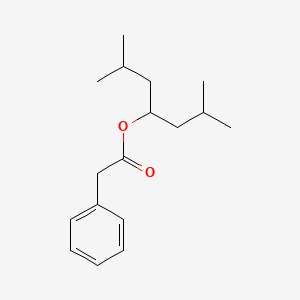
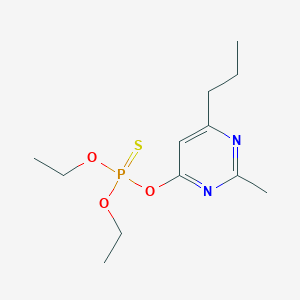
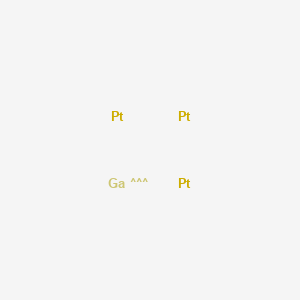
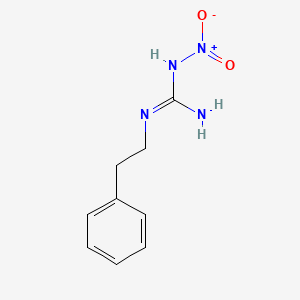
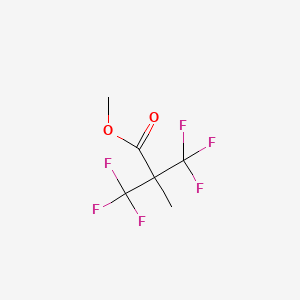

![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
